molecular formula C21H20FN3O4 B2408206 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1210032-14-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2408206
CAS No.: 1210032-14-6
M. Wt: 397.406
InChI Key: UKRCHBFNGAXGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-2-9-27-19-13-25(16-6-3-14(22)4-7-16)24-20(19)21(26)23-15-5-8-17-18(12-15)29-11-10-28-17/h3-8,12-13H,2,9-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRCHBFNGAXGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 1421448-26-1

This compound exhibits various biological activities primarily due to its structural features, which allow it to interact with specific biological targets. The pyrazole moiety is known for its role in anti-inflammatory and anticancer activities. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances its pharmacological profile by potentially modulating enzyme activity and receptor interactions.

Key Mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For instance, derivatives of pyrazole have shown significant inhibition of COX-2 with reduced side effects compared to traditional NSAIDs .
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been explored in various studies. It may inhibit pathways involved in cell proliferation and survival .

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. Research has shown that compounds with similar structures can target specific cancer cell lines and inhibit tumor growth through various mechanisms, including:

  • Induction of cell cycle arrest
  • Promotion of apoptosis via mitochondrial pathways
  • Inhibition of angiogenesis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit COX enzymes and other inflammatory mediators. Studies have reported that related pyrazole derivatives demonstrate significant reductions in edema and inflammatory markers in animal models .

Case Studies

  • In Vivo Studies : In a study assessing the anti-inflammatory effects of related pyrazole compounds on induced paw edema in mice, doses greater than 2000 mg/kg showed significant efficacy compared to control groups .
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines indicated that the compound could reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of exposure .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes; reduces edema
Enzyme InhibitionModulates activity of various enzymes

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:
The synthesis of this compound requires multi-step heterocyclic coupling and carboxamide formation. Key factors include:

  • Regioselectivity : Use protecting groups (e.g., Boc for amines) to direct reactions to the pyrazole and benzodioxin moieties.
  • Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) with Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Yield Improvement : Employ Design of Experiments (DoE) to assess interactions between variables (e.g., reaction time, stoichiometry) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm) and carboxamide linkage (δ 8.1–8.5 ppm) .
  • HPLC-MS : Detect impurities (<0.5% area) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Basic: What in vitro assays are suitable for initial biological target identification?

Methodological Answer:
Prioritize high-throughput screening (HTS) against kinase or GPCR panels due to the compound’s heterocyclic motifs:

  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in kinases (e.g., PI3K, MAPK) .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists for serotonin receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can computational modeling resolve contradictions in binding affinity data?

Methodological Answer:
Discrepancies between experimental and theoretical binding data can be addressed by:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify conformational flexibility in the benzodioxin moiety .
  • Docking Refinement : Use induced-fit docking (Schrödinger Suite) to account for receptor plasticity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values to validate binding modes against conflicting experimental results .

Advanced: What strategies mitigate data variability in pharmacokinetic studies?

Methodological Answer:
Address variability through:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify CYP450-mediated degradation .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction, correcting for species-specific albumin interactions .
  • In Silico ADME Prediction : Tools like SwissADME validate experimental logP and permeability data, reducing reliance on inconsistent in vivo models .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization?

Methodological Answer:
Focus on modifying key regions while retaining core pharmacophores:

  • Benzodioxin Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with aromatic residues .
  • Pyrazole Propoxy Chain : Vary alkyl chain length (C3 to C5) to optimize lipophilicity (clogP 2.5–3.5) .
  • Fluorophenyl Group : Replace with chlorophenyl or methoxyphenyl to assess steric and electronic effects on target engagement .

Example SAR Table:

Modification SiteFunctional GroupBiological Activity (IC₅₀, nM)
Pyrazole C4-OPr vs. -OEt120 vs. 250 (PI3Kα inhibition)
Benzodioxin C6-H vs. -NO₂85 vs. 45 (5-HT₂A binding)
Fluorophenyl-F vs. -Cl200 vs. 180 (EGFR inhibition)
Data adapted from analogs in .

Advanced: What methodologies resolve conflicting cytotoxicity results across cell lines?

Methodological Answer:
Contradictions arise due to cell-specific factors. Mitigate by:

  • Mechanistic Profiling : RNA-seq to identify differential expression of target pathways (e.g., apoptosis genes in resistant lines) .
  • Redox Activity Correction : Use resazurin assays alongside MTT to exclude false signals from cellular reductases .
  • 3D Spheroid Models : Compare 2D vs. 3D cultures to assess penetration efficacy of the lipophilic carboxamide group .

Advanced: How to design experiments for elucidating off-target effects?

Methodological Answer:
Employ multi-omics approaches:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture off-target kinases .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, Wnt/β-catenin) .
  • Metabolomics : LC-HRMS to track changes in metabolites (e.g., ATP, glutathione) linked to off-target toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.